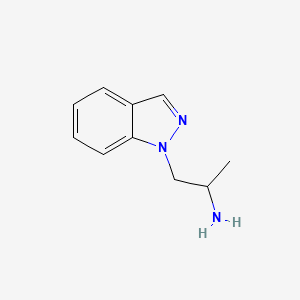

1-(1H-indazol-1-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-indazol-1-ylpropan-2-amine |

InChI |

InChI=1S/C10H13N3/c1-8(11)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7,11H2,1H3 |

InChI Key |

XDCXJPFHTLBKKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=N1)N |

Origin of Product |

United States |

The Indazole Heterocycle: a Privileged Scaffold in Modern Chemical Biology

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. austinpublishinggroup.comacs.org Its significance stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.

One of the key attributes of the indazole moiety is its role as a bioisostere for other important chemical groups, most notably indole (B1671886) and phenol. acs.org Bioisosteric replacement is a powerful strategy in drug design, allowing for the modification of a molecule's physicochemical properties, metabolic stability, and target affinity without drastically altering its core binding interactions. The indazole ring, with its hydrogen bond donor and acceptor capabilities, can mimic the interactions of an indole's NH group while offering a different electronic distribution and metabolic profile. acs.org This has been successfully exploited in the development of numerous potent and selective inhibitors of various enzymes and receptors.

The therapeutic impact of indazole-containing compounds is underscored by the number of approved drugs and clinical candidates that feature this core structure. These include agents with a broad spectrum of activities, such as anti-inflammatory, antimicrobial, anticancer, and neurological applications. nih.govnih.gov The ability of the indazole nucleus to serve as a versatile template for the generation of diverse chemical libraries has solidified its importance in the ongoing quest for new medicines.

The Scientific Case for Investigating the 1 1h Indazol 1 Yl Propan 2 Amine Core

The academic and industrial interest in 1-(1H-indazol-1-yl)propan-2-amine is rooted in the established significance of the indazole scaffold, combined with the strategic introduction of a propan-2-amine substituent at the N1 position of the indazole ring. This specific structural modification is a deliberate design choice aimed at exploring and potentially enhancing the compound's biological activity.

The synthesis of N-substituted indazoles is a critical area of research, as the position and nature of the substituent on the indazole nitrogen can profoundly influence the molecule's pharmacological properties. d-nb.inforsc.org The alkylation of the indazole nitrogen, particularly at the N1 position, is a common strategy to modulate a compound's interaction with its biological target. d-nb.infobeilstein-journals.org The presence of a propan-2-amine side chain introduces a basic amino group, which can be crucial for forming salt bridges or other ionic interactions with acidic residues in a protein's binding pocket. This can lead to increased affinity and selectivity for the target.

Furthermore, the propan-2-amine moiety can influence the compound's pharmacokinetic properties, such as its solubility, absorption, and distribution in the body. The hydrochloride salt of a related compound, 1-(1H-indazol-4-yl)propan-2-amine, is noted for its use as a building block in the synthesis of more complex molecules and for the exploration of its potential therapeutic properties, including anti-inflammatory and anticancer activities. This highlights the perceived value of this core structure in drug discovery programs.

Key Research Directions for 1 1h Indazol 1 Yl Propan 2 Amine and Its Analogs

Established Synthetic Routes for this compound

The construction of this compound can be achieved through several synthetic pathways, primarily involving the formation of the indazole core followed by the introduction of the 2-aminopropyl group at the N-1 position. Key strategies include the regioselective alkylation of the 1H-indazole scaffold.

Key Reaction Steps and Intermediates

A primary challenge in the synthesis of N-1 substituted indazoles is controlling the regioselectivity, as direct alkylation of 1H-indazole often yields a mixture of N-1 and N-2 isomers. beilstein-journals.orgnih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, a factor that can be exploited to favor the formation of the N-1 substituted product. beilstein-journals.org

One common approach involves the deprotonation of 1H-indazole with a suitable base, followed by nucleophilic substitution with a halo-propane derivative. The choice of base and solvent system is crucial for directing the alkylation to the N-1 position.

A plausible synthetic route to this compound involves a two-step process starting from 1H-indazole:

N-Alkylation: Reaction of 1H-indazole with a suitable 1-substituted-2-propanone equivalent, such as 1-chloropropan-2-one, in the presence of a base to form the intermediate, 1-(1H-indazol-1-yl)propan-2-one.

Reductive Amination: The subsequent reductive amination of the ketonic intermediate with ammonia (B1221849) or an ammonia source, and a reducing agent, yields the final primary amine. masterorganicchemistry.comorganic-chemistry.org

An alternative direct alkylation could employ a protected 2-aminopropyl halide or tosylate, followed by deprotection.

Optimization of Reaction Conditions and Yields

Optimizing the regioselectivity of the initial N-alkylation step is paramount for maximizing the yield of the desired N-1 isomer. Research has shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent provides a promising system for achieving high N-1 selectivity in the alkylation of indazoles with alkyl bromides. beilstein-journals.orgnih.gov For instance, studies on various C-3 substituted indazoles demonstrated greater than 99% N-1 regioselectivity under these conditions. nih.gov The steric and electronic properties of substituents on the indazole ring can also influence the N-1/N-2 ratio. nih.gov

For the reductive amination step, a variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

| Step | Reagents and Conditions | Key Considerations |

| N-1 Alkylation of 1H-Indazole | 1H-Indazole, 1-halo-2-propanone derivative, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | The choice of base and solvent significantly impacts the N-1 vs. N-2 selectivity. NaH in THF generally favors N-1 alkylation. |

| Reductive Amination | 1-(1H-Indazol-1-yl)propan-2-one, Ammonia source (e.g., NH3, NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/Catalyst) | Reaction is typically performed in a one-pot manner. The choice of reducing agent is critical to avoid reduction of the ketone before imine formation. |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, where a single enantiomer often exhibits the desired biological activity.

Chiral Auxiliaries and Catalytic Approaches

While specific catalytic asymmetric syntheses for this compound are not extensively documented in the reviewed literature, general principles of asymmetric synthesis can be applied. One potential strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation, after which it is removed. For the synthesis of chiral amines, this could involve the diastereoselective alkylation of an imine or enamine derived from a chiral amine or the addition of an organometallic reagent to a chiral imine.

Another approach is the use of chiral catalysts in the reductive amination of 1-(1H-indazol-1-yl)propan-2-one. Chiral metal complexes or organocatalysts can facilitate the enantioselective reduction of the intermediate imine to furnish the desired enantiomer of the amine.

Diastereoselective and Enantioselective Control Strategies

A common and practical method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. rsc.org After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which can be influenced by the choice of resolving agent and the crystallization solvent.

| Strategy | Description | Key Reagents/Techniques |

| Chiral Resolution | Separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral acid. | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid), Fractional crystallization. |

| Asymmetric Synthesis (Hypothetical) | Enantioselective reduction of 1-(1H-indazol-1-yl)propan-2-imine using a chiral catalyst or the use of a chiral auxiliary to direct the stereochemistry of the amine formation. | Chiral catalysts (metal-based or organocatalysts), Chiral auxiliaries. |

Derivatization Strategies for the this compound Scaffold

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies include N-acylation and N-alkylation to form amides, sulfonamides, and ureas.

These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, a patent describes the synthesis of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide, which showcases the formation of an acetamide (B32628) linkage on a related propan-2-amine moiety. tdcommons.org

| Derivative Type | General Reaction | Reagents and Conditions |

| Amides | N-Acylation | Acyl chlorides or carboxylic acids with coupling agents (e.g., HATU, EDC) in the presence of a base (e.g., triethylamine, DIPEA). researchgate.net |

| Sulfonamides | N-Sulfonylation | Sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine). mdpi.com |

| Ureas | Reaction with isocyanates or carbamoylating agents | Isocyanates or reagents like phenyl carbamates in a suitable solvent. google.comorganic-chemistry.org |

| Secondary/Tertiary Amines | N-Alkylation | Alkyl halides or reductive amination with aldehydes/ketones. |

Modifications on the Indazole Ring System

The indazole ring is a versatile scaffold that allows for various substitutions. A common strategy involves starting with a pre-functionalized precursor, such as 5-bromo-2-fluorobenzonitrile, which can be cyclized with hydrazine (B178648) hydrate (B1144303) to produce 5-bromo-1H-indazol-3-amine. nih.gov This bromo-substituted indazole serves as a key intermediate for further modifications.

One of the most powerful techniques for introducing diversity to the indazole ring is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at specific positions. For instance, coupling 5-bromo-1H-indazol-3-amine with different substituted boronic acid esters can yield a library of 5-aryl-1H-indazol-3-amine derivatives. nih.gov The use of catalysts like PdCl₂(dppf)₂ is noted to shorten reaction times and improve yields in these transformations. nih.gov

Furthermore, direct functionalization of the indazole ring is possible. Studies have shown that indazoles can react with formaldehyde (B43269) in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This reaction's success is dependent on the substituents already present on the benzene (B151609) portion of the ring; indazole itself, along with 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, readily react, while 7-nitro-1H-indazole does not. acs.orgnih.gov A scalable, three-step approach has also been developed for synthesizing substituted indazoles like 5-bromo-4-fluoro-1-methyl-1H-indazole, starting from an inexpensive trisubstituted benzene derivative. thieme-connect.com

Structural Variations on the Propan-2-amine Side Chain

Modifications to the propan-2-amine side chain are crucial for fine-tuning the properties of the parent compound. These variations can involve altering the length of the alkyl chain, substituting the amine group, or changing the attachment point on the indazole ring.

Research has explored analogs such as 1-(1H-indazol-5-yl)propan-2-ylamine, which features N-methylation on the side chain amine and a different linkage position (C5) on the indazole ring. uni.lu Another example of a structural variant is 2-(6-nitro-1H-indazol-1-yl)ethan-1-amine, which showcases a nitro group on the indazole ring and a shorter ethan-1-amine side chain. sigmaaldrich.com The synthesis of such analogs often involves coupling the desired indazole core with a suitably functionalized side-chain precursor. For example, the 1H-indazole-3-amine structure can be acylated with chloroacetic anhydride, creating an intermediate that can then be coupled with various amines, such as piperazine (B1678402), to introduce new functionalities onto the side chain. nih.gov

Formation of Complex Hybrid Structures

A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine the indazole scaffold with other pharmacologically active moieties. This "molecular hybridization" aims to generate compounds with enhanced or novel biological activities. nih.govresearchgate.net

One approach involves linking the 1H-indazole-3-amine core to other chemical entities. For example, after an initial Suzuki coupling to introduce a substituent at the C-5 position, the amine at C-3 can be acylated. The resulting intermediate is then coupled with moieties like thiophenols or various piperazines to create complex, multi-functional molecules. nih.gov This method allows for the systematic construction of extensive libraries of hybrid compounds. The piperazine group, in particular, is often incorporated to improve properties such as solubility and oral bioavailability. nih.gov

Novel Approaches in Indazole Synthesis

The significance of the indazole core has driven the development of new and more efficient synthetic methods. researchgate.netbenthamdirect.com These modern approaches often focus on improving selectivity, yield, and environmental friendliness compared to classical methods. benthamdirect.comresearchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the indazole ring. researchgate.netbenthamdirect.comniist.res.in A variety of metals, including palladium, copper, rhodium, and cobalt, have been employed to facilitate these transformations.

Palladium-catalyzed reactions are widely used for C-N bond formation. For example, 1H-indazoles can be formed from aminohydrazones through an intramolecular, ligand-free palladium-catalyzed C-H amination reaction. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative and are particularly useful for intramolecular cyclizations. thieme-connect.comresearchgate.netacs.org The Ullmann-type reaction, which involves the copper-catalyzed intramolecular cyclization of a hydrazone, is a key step in several synthetic routes to 1H-indazoles. thieme-connect.comresearchgate.netacs.org Copper catalysts, such as Cu(OAc)₂, are also used to mediate N-N bond formation in the synthesis of 1H-indazoles from ketimine intermediates, using oxygen as the sole oxidant. nih.gov

Rhodium and cobalt have also been utilized in novel synthetic strategies. Rhodium(III)-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes provides a redox-neutral pathway to 1H-indazoles. nih.govnih.gov Similarly, air-stable cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by cyclization and aromatization. nih.gov

| Catalyst Metal | Reaction Type | Reference |

| Palladium | Intramolecular C-H Amination, Suzuki Coupling | nih.govnih.gov |

| Copper | Intramolecular Ullmann Cyclization, N-N Bond Formation | thieme-connect.comnih.govresearchgate.netacs.org |

| Rhodium | C-H Activation, C-N/N-N Coupling | nih.govnih.gov |

| Cobalt | C-H Bond Addition/Cyclization | nih.gov |

Intramolecular Cyclization and C-H Amination Methods

Intramolecular reactions are powerful tools for constructing cyclic systems like indazoles, often proceeding with high efficiency. The intramolecular Ullmann-type cyclization of hydrazones, typically catalyzed by copper, is a well-established method for forming the indazole N-N bond. thieme-connect.comresearchgate.netacs.org Another approach involves the 1,3-dipolar cycloaddition of nitrile imines, generated in situ, to benzyne, which rapidly yields N(1)-C(3) disubstituted indazoles. researchgate.net

Direct C-H amination has emerged as an atom-economical strategy for synthesizing indazoles by forming a key C-N bond directly on the aromatic ring. nih.gov These methods can be mediated by various reagents. For instance, diaryl ketone hydrazones can be converted to 1H-indazoles via direct aryl C-H amination using iodine in the presence of potassium iodide and sodium acetate. nih.gov Alternatively, oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the C-H amination of arylhydrazones. nih.gov Silver(I) has also been shown to mediate intramolecular oxidative C-H bond amination to furnish 1H-indazoles. nih.gov More recently, copper-catalyzed C-H amination has been developed for the regioselective functionalization of 2H-indazoles at the C3 position. acs.orgnih.gov

| Method | Key Transformation | Reagents/Catalysts | Reference |

| Intramolecular Ullmann Reaction | Hydrazone Cyclization | Copper salts | thieme-connect.comresearchgate.netacs.org |

| Intramolecular Cycloaddition | Nitrile Imine + Benzyne | - | researchgate.netacs.org |

| Direct Aryl C-H Amination | Hydrazone Cyclization | I₂, KI, NaOAc | nih.gov |

| Oxidative C-H Amination | Hydrazone Cyclization | PIFA or Ag(I) | nih.govnih.gov |

| Regioselective C-H Amination | Functionalization of 2H-Indazole | Cu(OTf)₂ | acs.orgnih.gov |

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are fundamental to confirming the identity and purity of newly synthesized indazole derivatives. Each method probes different aspects of the molecule's structure, and together they provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise atomic arrangement of this compound. While standard 1H and 13C NMR provide primary structural information, advanced techniques offer deeper insights.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals. For instance, COSY experiments would reveal correlations between protons on adjacent carbons, such as those within the propane (B168953) chain. HMBC is particularly crucial for connecting the propan-2-amine substituent to the indazole ring by showing long-range correlations between the propanoyl protons and the indazole carbons. In related structures like N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, 2D-NMR experiments (COSY, NOESY, and HMBC) were vital for assigning the complete structure and observing through-space interactions researchgate.net.

Solid-State NMR (ssNMR) provides valuable information about the molecule's structure in its solid form, which can differ from its conformation in solution. For related (1H-indazol-1-yl)methanol derivatives, solid-state CPMAS (Cross-Polarization Magic-Angle Spinning) NMR has been used to characterize the compounds, complementing data from solution NMR and crystallography nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indazole-H3 | ~8.0 | ~135 |

| Indazole-H4 | ~7.7 | ~121 |

| Indazole-H5 | ~7.1 | ~127 |

| Indazole-H6 | ~7.3 | ~120 |

| Indazole-H7 | ~7.5 | ~110 |

| Indazole-C3a | - | ~124 |

| Indazole-C7a | - | ~140 |

| N-CH₂ | ~4.4 | ~53 |

| CH-NH₂ | ~3.5 | ~48 |

| CH₃ | ~1.2 | ~22 |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm), HRMS provides definitive proof of the molecular formula, C₁₀H₁₃N₃ bldpharm.com. This technique is routinely used in the characterization of novel indazole derivatives, where the experimentally determined mass is compared against the calculated exact mass to validate the compound's identity nih.govresearchgate.netresearchgate.net. For the target molecule, the expected monoisotopic mass would be calculated and matched with high precision.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:

N-H stretching: Bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine (-NH₂) group.

C-H stretching: Aromatic C-H stretches from the indazole ring just above 3000 cm⁻¹, and aliphatic C-H stretches from the propane chain just below 3000 cm⁻¹.

C=N and C=C stretching: Aromatic ring stretching vibrations in the 1500-1620 cm⁻¹ region, characteristic of the indazole core.

N-H bending: A band around 1600 cm⁻¹ associated with the scissoring vibration of the primary amine. Studies on related indazole compounds confirm these assignments nist.govresearchgate.net.

Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic indazole ring system. Indazole derivatives typically exhibit distinct absorption maxima in the UV region, which are useful for quantitative analysis and for studying interactions with other molecules researchgate.netresearchgate.net.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography offers the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of its derivatives provides a clear blueprint for what such a study would reveal nih.govresearchgate.net.

A crystal structure would unambiguously determine the molecule's conformation in the solid state. Key parameters that would be defined include:

Bond lengths and angles: Precise measurements for every bond and angle in the molecule.

Torsional angles: The dihedral angles that define the orientation of the propan-2-amine substituent relative to the planar indazole ring.

Ring planarity: Confirmation of the planarity of the bicyclic indazole system.

For example, the crystal structure of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA) provided detailed information on the orientation of the substituents relative to the indazole core researchgate.net. Similarly, analysis of an imidazole (B134444) derivative with a propyl-amine chain confirmed the geometry of the alkyl chain and its relationship to the heterocyclic ring researchgate.net.

The crystal structure also reveals how molecules pack together in the solid state, which is governed by a network of noncovalent intermolecular interactions. For this compound, the primary amine and the nitrogen atoms of the indazole ring are capable of forming strong hydrogen bonds.

Key expected interactions include:

N-H···N Hydrogen Bonds: The amine group (-NH₂) can act as a hydrogen bond donor, while the N2 atom of the indazole ring can act as a hydrogen bond acceptor. These interactions are often the primary drivers of the supramolecular assembly in such crystals researchgate.netmdpi.com.

π-π Stacking: The aromatic indazole rings of adjacent molecules may stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Hydrogen atoms on the propane chain or the indazole ring can interact with the electron cloud of an adjacent indazole ring.

These types of interactions are routinely analyzed in the crystal structures of related nitrogen heterocycles to understand the forces dictating the material's solid-state properties nih.govmdpi.com.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Indazole (N2) | Primary driver of molecular packing and formation of chains or sheets. |

| π-π Stacking | Indazole Ring | Indazole Ring | Stabilizes the crystal lattice through aromatic interactions. |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Indazole Ring (π system) | Provides additional stabilization to the 3D crystal network. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net It allows for the calculation of various parameters that describe a molecule's stability, reactivity, and the nature of its chemical bonds. Such studies on novel indazole derivatives are frequently performed using specific basis sets like B3LYP/6-311+ to analyze their physicochemical properties. nih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govacadpubl.eu

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.gov

DFT calculations on a series of 3-carboxamide indazole derivatives revealed that the distribution of HOMO and LUMO orbitals often spans the entire molecule. nih.gov The energy gap is used to calculate global reactivity parameters, including chemical hardness; a larger gap corresponds to greater hardness. nih.gov

| Compound (Illustrative) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.14 | -0.78 | 5.36 | nih.govresearchgate.net |

| 1-Butyl-N-(3-chlorophenyl)-1H-indazole-3-carboxamide (8c) | -6.45 | -1.19 | 5.26 | nih.govresearchgate.net |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide (8s) | -6.91 | -2.53 | 4.38 | nih.govresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. chemrxiv.orgnih.gov

The MEP surface is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with electronegative atoms. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher degree of reactivity. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself.

Regarding stability, indazole exists in different tautomeric forms, primarily the 1H-indazole and 2H-indazole tautomers. chemicalbook.comnih.gov Theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.gov For the parent indazole molecule, the energy difference is calculated to be around 15 kJ·mol⁻¹, favoring the 1H form. nih.gov This stability is a crucial factor in its synthesis and reactivity, as reactions often proceed through the more stable tautomer. nih.govacs.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, which estimates the strength of the ligand-receptor interaction. The lower (more negative) the binding energy, the more favorable the interaction. The analysis also reveals the specific binding mode, detailing the non-covalent interactions that stabilize the complex, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

π-alkyl interactions

Studies on various indazole derivatives have identified them as potent ligands for several important biological targets. For instance, a series of 3-carboxamide indazoles were docked against a renal cancer-related protein (PDB ID: 6FEW), with the most effective compounds showing binding energies below -11 kcal/mol. nih.govrsc.org The analysis revealed key interactions with amino acid residues like ASP784, LYS655, and MET699. nih.gov In another study, novel 3-chloro-6-nitro-1H-indazole derivatives were identified as potent agents against Leishmania infantum by targeting the enzyme Trypanothione Reductase (TryR). tandfonline.com

| Compound Series | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Discoidin domain receptor 1 (6FEW) | -11.77 | ASP784, LYS655, MET699, GLU672 | nih.gov |

| 3-Chloro-6-nitro-1H-indazoles | Trypanothione Reductase (2JK6) | Not specified, but stable binding observed | Not specified, but network of hydrophobic/hydrophilic interactions | tandfonline.com |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | Not specified, but interactions analyzed | Cys919, Phe918 | nih.gov |

| 4,5-dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Not specified, but potent inhibition observed | Not specified | nih.gov |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and the flexibility of the complex in a biological environment. tandfonline.comajgreenchem.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within 1-3 Å for small globular proteins, indicates that the complex has reached equilibrium and remains stable. nih.gov

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values point to more constrained residues, often within the binding site. researchgate.net

For example, MD simulations performed on a complex of a 3-chloro-6-nitro-1H-indazole derivative with the TryR enzyme showed that the system remained in good equilibrium with a structural deviation of approximately 1–3 Å over 50 nanoseconds, confirming the stability of the docked pose. tandfonline.com Similarly, simulations of benzimidazole derivatives with the SARS-CoV-2 main protease showed that the complex reached equilibrium without significant fluctuation, suggesting high stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov For indazole scaffolds, including derivatives of this compound, these methods are instrumental in designing new molecules with enhanced therapeutic potential, predicting their activity, and streamlining the drug discovery process. researchgate.netnih.gov

The development of predictive QSAR models is a critical step in identifying promising new drug candidates. These models establish a mathematical correlation between the structural or physicochemical properties of molecules (descriptors) and their experimentally determined in vitro activities. For indazole derivatives, QSAR models have been developed to predict inhibitory activities against various biological targets. nih.gov

The process typically begins with a dataset of indazole compounds with known activities. This dataset is randomly divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov A common technique for model generation is the Genetic Algorithm coupled with Multiple Linear Regression (GA-MLR), which selects the most relevant descriptors and fits them to a linear equation. nih.govnih.gov

Validation is crucial to ensure the model is robust and not a result of chance correlation. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used. A high R² value indicates a good fit for the training data, while a high Q² value signifies strong predictive ability for new, unseen data. nih.gov

| p-value | The probability of observing the given result, or one more extreme, by chance alone. | < 0.05 |

This table represents typical validation metrics for a robust QSAR model.

These validated models allow researchers to predict the in vitro activity of novel, unsynthesized indazole derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.

Feature selection is a fundamental aspect of building a reliable QSAR model. elsevierpure.com From a vast pool of calculated molecular descriptors, it is essential to select a subset that is most relevant to the biological activity being studied. researchgate.net This process helps to simplify the model, improve its interpretability, and reduce the risk of overfitting, where the model performs well on the training data but fails to predict new data accurately. elsevierpure.comresearchgate.net

For indazole scaffolds, various types of molecular descriptors are analyzed to understand which structural features are key to their biological function. These descriptors can be broadly categorized:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as electrostatic potential and partial charges.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., SlogP), which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Steric/3D Descriptors: These describe the three-dimensional shape and size of the molecule.

Analysis of significant QSAR models for indazole derivatives often reveals the importance of specific descriptors. For instance, studies have shown that electrostatic potential and hydrophobicity can be critical descriptors for determining the biological activities of these compounds. researchgate.net Identifying these key features provides valuable insights into the structure-activity relationship (SAR), guiding medicinal chemists in modifying the indazole scaffold to enhance activity. For example, if a model indicates that a higher electrostatic potential in a specific region of the molecule increases activity, chemists can add or modify substituents to achieve this. researchgate.net

Table 2: Common Descriptor Types and Their Significance for Indazole Scaffolds

| Descriptor Class | Example Descriptor | Significance in SAR |

|---|---|---|

| Electronic | Electrostatic Potential (E_451) | Influences interactions with polar residues in the target's active site. |

| Hydrophobic | SlogP | Relates to the compound's ability to cross cell membranes and bind to hydrophobic pockets. |

| Topological | T_C_N_5 | Encodes information about the structural arrangement and branching of the molecule. |

| 3D Shape | Hydrophobicity (H_1052) | Describes the 3D distribution of hydrophobic regions, affecting ligand-receptor complementarity. |

This table is illustrative of descriptor types found to be important in QSAR studies of heterocyclic compounds like indazoles. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). researchgate.net For indazole-based compounds, virtual screening can be used to explore vast chemical spaces and discover novel hits.

The process often involves structure-based virtual screening, which requires the 3D structure of the target protein. nih.gov A library of compounds, which can be commercial, proprietary, or virtually generated, is computationally "docked" into the binding site of the target. drugdesign.org Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity using a scoring function.

Virtual Screening Workflow:

Target Preparation: Obtaining and preparing the 3D structure of the biological target (e.g., a protein kinase).

Library Preparation: Assembling a large library of compounds, often in the millions, for screening. researchgate.net

Molecular Docking: Computationally fitting each compound from the library into the target's binding site. drugdesign.org

Scoring and Ranking: Using a scoring function to rank the compounds based on their predicted binding affinity.

Hit Selection: Selecting the top-scoring compounds for experimental testing. nih.gov

This approach has been applied to design new indazole scaffolds as inhibitors of targets like tyrosine kinases. biotech-asia.org By starting with a known indazole scaffold, a virtual library can be created by enumerating various substituents at different positions on the ring. drugdesign.org This focused library can then be screened to identify derivatives with improved predicted binding scores, guiding the synthesis of a smaller, more promising set of compounds. drugdesign.orgbiotech-asia.org

Table 3: Example of a Virtual Library Design Strategy for Indazole Scaffolds

| Step | Action | Rationale |

|---|---|---|

| 1. Scaffold Definition | Select the core 1H-indazole structure. | The indazole ring is a "privileged scaffold" known for diverse biological activities. semanticscholar.orgnih.gov |

| 2. R-Group Selection | Define points of variation (e.g., positions 3, 5, 6) and select building blocks. | To explore the structure-activity relationship and optimize interactions with the target. |

| 3. Library Enumeration | Computationally generate all possible combinations of the scaffold and R-groups. | To create a large and diverse chemical space for screening. |

| 4. Property Filtering | Remove molecules with undesirable properties (e.g., poor drug-likeness). | To enrich the library with compounds that have a higher probability of becoming viable drugs. |

| 5. Docking & Scoring | Screen the filtered library against the target protein. | To identify compounds with the highest predicted binding affinity for experimental validation. |

Biochemical and Pharmacological Research Perspectives in Vitro Focus

Receptor Binding and Functional Assays (Cell-Free/Homogenate Systems)

Studies on compounds structurally related to 1-(1H-indazol-1-yl)propan-2-amine have demonstrated significant activity at G-protein coupled receptors (GPCRs), particularly serotonin (B10506) receptors.

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor. nih.govnih.gov In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The test compound is introduced to compete with the radioligand for binding sites, allowing for the calculation of its binding affinity (Ki). nih.gov

Research into a closely related analog, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has identified it as a potent agonist for the 5-HT₂ receptor subtype. nih.gov Functional assays, which measure the response triggered by the compound binding to the receptor, determined an EC₅₀ value of 42.7 nM with a maximal effect (Eₘₐₓ) of 89%. nih.gov The EC₅₀ value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum possible response, indicating high potency.

Competitive binding studies are essential for understanding a compound's selectivity profile—its tendency to bind to a specific target receptor over others. High selectivity is often a desirable trait in drug discovery to minimize off-target effects. For the analog 1-((S)-2-aminopropyl)-1H-indazol-6-ol, studies revealed high selectivity for the 5-HT₂ receptors when compared to other serotonin receptor subtypes as well as other receptor families. nih.gov This selectivity suggests that the 1-(2-aminopropyl)-1H-indazole scaffold has a specific pharmacophore that favors interaction with the 5-HT₂ binding pocket.

Cell-free GPCR activation assays measure the direct ability of a compound to initiate the signaling cascade by activating the G-protein. G-protein activation is a critical first step in the signal transduction process for this large family of receptors. nih.gov The potent agonism of 1-((S)-2-aminopropyl)-1H-indazol-6-ol at 5-HT₂ receptors, which are themselves GPCRs, strongly implies that this class of compounds can effectively induce the conformational changes in the receptor necessary to activate its associated G-protein. nih.gov

Interactive Table: Receptor Activity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol

| Compound | Target Receptor | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT₂ | Functional Agonist Assay | 42.7 nM | 89% | nih.gov |

Enzyme Inhibition and Activation Studies (Cell-Free Systems)

The indazole core is a privileged scaffold in medicinal chemistry and has been incorporated into various molecules designed to modulate the activity of clinically relevant enzymes.

Kinetic studies on different indazole derivatives have demonstrated their potential to inhibit a range of enzymes through various mechanisms.

Lactoperoxidase (LPO): This enzyme plays a role in the innate immune system. nih.gov Studies on a panel of ten indazole derivatives, including the parent 1H-Indazole, showed they acted as strong inhibitors of bovine milk LPO. nih.gov

α-Amylase: This enzyme is a target for the management of type 2 diabetes. A series of indazole derivatives based on a methyl 1H-indazole-4-carboxylate scaffold demonstrated good inhibitory potential against α-amylase. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is implicated in numerous cellular processes and is a target for conditions like mood disorders. nih.govnih.gov Specific 1H-indazole-3-carboxamide derivatives have been developed as potent GSK-3β inhibitors. nih.gov

Phosphodiesterase 9 (PDE9): This enzyme selectively degrades the second messenger cGMP. nih.gov Inhibition of PDE9 is being explored as a therapeutic strategy for various disorders, and indazole-containing compounds have been investigated for this purpose. nih.govnih.gov

The potency of an enzyme inhibitor is quantified by its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) and its Ki value (the inhibition constant).

For the inhibition of lactoperoxidase, the parent compound 1H-Indazole was found to have a Ki value of 4.10 µM. nih.gov In studies targeting α-amylase, various methyl 1H-indazole-4-carboxylate derivatives displayed IC₅₀ values ranging from 15.04 µM to 76.70 µM. nih.gov Furthermore, research into optimizing indazole-based GSK-3β inhibitors has focused on improving their selectivity against other kinases to create more targeted therapeutic agents. nih.gov Similarly, the development of inhibitors for protein kinase C-zeta (PKC-zeta) has involved modifying 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles to enhance selectivity over other kinases like CDK-2. nih.gov

Interactive Table: Enzyme Inhibition Data for Various Indazole Derivatives

| Compound Class | Target Enzyme | Inhibition Constant | Source |

| 1H-Indazole | Lactoperoxidase | Ki: 4.10 µM | nih.gov |

| Methyl 1H-indazole-4-carboxylate derivatives | α-Amylase | IC₅₀: 15.04 - 76.70 µM | nih.gov |

| 1H-indazole-3-carboxamide derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Potent Inhibition (Specific values vary with structure) | nih.gov |

| 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole derivatives | Protein Kinase C-zeta (PKC-zeta) | Potent Inhibition (Specific values vary with structure) | nih.gov |

Mechanistic Insights into Enzyme-Inhibitor Interactions

There is currently no specific information available from in vitro studies detailing the mechanistic insights into how this compound interacts with and inhibits enzymes. Research on related indazole-containing compounds suggests that the indazole moiety can act as a versatile scaffold for developing enzyme inhibitors, often functioning as a hinge-binding motif in kinases. However, without dedicated enzymatic assays and structural biology studies for this compound, any proposed mechanism of action would be purely speculative.

In Vitro Target Engagement and Protein Interaction Studies

Detailed in vitro studies to identify and characterize the specific protein targets of this compound have not been reported. Consequently, there is a lack of data on its target engagement and the broader landscape of its protein interactions within a cellular context.

Investigation of Molecular Interactions with Specific Protein Targets

No research is currently available that investigates the molecular interactions of this compound with any specific protein targets.

Structural Insights into Binding Pockets (e.g., Kinases, CFTR)

Due to the absence of co-crystallization or other structural biology studies involving this compound, there are no structural insights into its potential binding within the pockets of protein targets such as kinases or the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While the indazole core is a known pharmacophore for kinase inhibitors, the specific interactions and binding mode for this particular compound remain unelucidated.

Table 1: Summary of In Vitro Research Findings for this compound

| Research Area | Findings |

|---|---|

| Enzyme-Inhibitor Interactions | No data available. |

| Protein Target Engagement | No data available. |

| Molecular Interactions | No data available. |

| Structural Binding Insights | No data available. |

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantitative analysis of 1-(1H-indazol-1-yl)propan-2-amine. High-performance liquid chromatography (HPLC), in particular, offers the resolution and sensitivity required for both routine quality control and detailed research investigations.

The development of a robust HPLC method is fundamental for the accurate quantification and purity assessment of this compound. Reverse-phase (RP) HPLC is a commonly employed mode for analyzing indazole-containing compounds. dntb.gov.ua Method development involves the systematic optimization of several parameters to achieve a desired separation, characterized by good peak shape, resolution, and a reasonable analysis time.

Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, and detector. For a basic compound like an amine, a C18 or other hydrophobic stationary phase is typical. The mobile phase often consists of an aqueous component (water with a buffer or acid) and an organic modifier like acetonitrile (B52724) or methanol. dntb.gov.ua For amine analysis, adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape by minimizing interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase. wikipedia.org

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Organic modifier and acidified aqueous phase to ensure good solubility and peak shape. dntb.gov.ua |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. preprints.org |

| Detector | UV at 254 nm | The indazole ring provides strong UV absorbance for sensitive detection. researchgate.net |

| Temperature | Ambient or controlled (e.g., 35 °C) | Temperature control ensures reproducible retention times. wikipedia.org |

This table is illustrative and specific conditions would require empirical optimization for this compound.

Since this compound possesses a chiral center, its enantiomers may exhibit different biological activities. nih.gov Therefore, assessing enantiomeric purity is critical. Chiral chromatography is the definitive technique for separating and quantifying the individual enantiomers. preprints.org This is most often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines. wikipedia.orgresearchgate.net The choice of mobile phase is crucial and can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase or polar organic modes. researchgate.netnih.gov The addition of acidic or basic modifiers to the mobile phase can significantly influence the separation factor and resolution. wikipedia.org

Table 2: Example Chiral HPLC System for Enantiomeric Purity

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak AD-3) | Proven effectiveness for separating enantiomers of chiral amines. wikipedia.orgresearchgate.net |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | Normal phase conditions are common for polysaccharide CSPs; DEA improves amine peak shape. wikipedia.orgresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can sometimes improve resolution. preprints.org |

| Detector | UV or Circular Dichroism (CD) | CD detectors are inherently chiral and can provide additional confirmation of enantiomeric identity. preprints.orgrsc.org |

This table represents a typical starting point for method development. The specific CSP and mobile phase would be selected after screening various conditions.

Advanced Spectroscopic Methods for Impurity Profiling

Identifying and characterizing impurities is a regulatory requirement and essential for understanding a compound's stability and potential toxicology. mdpi.com A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive data for impurity profiling.

Mass spectrometry, particularly when coupled with HPLC (LC-MS), can detect and provide accurate mass measurements of impurities, which aids in the determination of their elemental compositions. mdpi.com NMR spectroscopy provides detailed structural information. For indazole derivatives, 1H and 13C NMR are used to elucidate the structure of the main compound and any related impurities by analyzing chemical shifts, coupling constants, and integration. utwente.nl The data obtained from these techniques can be used to identify process-related impurities (from synthesis) and degradation products that may form during storage. mdpi.com

Table 3: Spectroscopic Techniques for Structural Elucidation and Impurity Profiling

| Technique | Information Provided | Application to this compound |

|---|---|---|

| 1H NMR | Proton environment, connectivity | Confirms the arrangement of protons on the indazole ring and propyl-amine chain. utwente.nl |

| 13C NMR | Carbon skeleton | Identifies all unique carbon atoms in the molecule. utwente.nl |

| LC-MS/HRMS | Molecular weight, elemental composition | Detects and identifies potential impurities by their mass-to-charge ratio. mdpi.com |

Thermochemical and Calorimetric Studies (e.g., Isothermal Titration Calorimetry)

Thermochemical and calorimetric studies provide fundamental data on the energetic properties of a compound and its interactions. For indazole derivatives, techniques like combustion calorimetry can be used to determine the standard molar enthalpy of formation, a key thermodynamic property. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study molecular interactions in solution. researchgate.netnih.gov It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (such as a protein or nucleic acid). nih.govyoutube.com A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. youtube.com This information is crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. nih.gov

While specific ITC studies on this compound are not prominently published, the technique is highly applicable. For instance, ITC could be used to:

Characterize its binding to a target protein, providing a complete thermodynamic profile of the interaction. nih.gov

Study the effect of pH on binding by measuring interaction enthalpies in different buffer systems. nih.gov

Investigate chiral effects by comparing the thermodynamic signatures of the individual enantiomers binding to a chiral target. preprints.orgchinesechemsoc.org

The data from ITC, which includes binding constants and enthalpy changes, offers deep insight into the forces driving the binding event, complementing structural data and guiding further molecular design. nih.govrsc.org

Structure Activity Relationship Sar Elucidation for 1 1h Indazol 1 Yl Propan 2 Amine Derivatives

Systematic Chemical Modification and In Vitro Activity Profiling

Systematic modification of the 1-(1H-indazol-1-yl)propan-2-amine scaffold involves altering three main regions: the indazole core, the position of substitution on the indazole ring, and the propan-2-amine side chain. The resulting analogues are then subjected to in vitro assays to determine their biological activity, typically as inhibitors of enzymes like kinases or as ligands for receptors. nih.govnih.gov

Modification of the Indazole Ring:

Research into related indazole structures has demonstrated that substitutions on the benzene (B151609) portion of the indazole ring significantly impact biological activity. For instance, in a series of 1H-indazole-3-amine derivatives developed as potential antitumor agents, modifications at the 5-position of the indazole ring led to a wide range of potencies against various cancer cell lines. nih.gov A study involving the synthesis of 1H-indazole-3-amine derivatives showed that coupling different groups at this position influenced the inhibitory concentration (IC₅₀) against the K562 leukemia cell line. nih.gov

For example, compound 6o from a synthesized series, which features a specific substitution pattern, demonstrated a promising IC₅₀ value of 5.15 µM against the K562 cell line and showed high selectivity compared to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov The general synthesis involved a Suzuki coupling to introduce diversity at the 5-position of the indazole ring, followed by further modifications to build the side chain. nih.gov

| Compound | Modification | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6o | Indazole-3-amine core with N-linked ethyl-piperazine-thiophenyl moiety | K562 (Leukemia) | 5.15 µM | nih.gov |

| Compound 89 | 1H-indazol-3-amine derivative | Bcr-AblWT | 0.014 µM | nih.gov |

| Compound 89 | 1H-indazol-3-amine derivative | Bcr-AblT315I | 0.45 µM | nih.gov |

| Compound 82a | 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 Kinase | 0.4 nM | nih.gov |

Modification of the Side Chain:

The nature of the side chain attached to the indazole nitrogen is a critical determinant of activity. In a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which are structurally analogous to this compound, modifications to the ethylamine (B1201723) side chain were explored to identify potent 5-HT₂C receptor agonists. nih.gov The introduction of a methyl group on the carbon adjacent to the amine, creating a propan-2-amine side chain, was a key modification. The chirality of this center was also found to be important, with the (S)-enantiomer showing higher agonistic activity. nih.gov The compound YM348, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, exhibited high potency for the human 5-HT₂C receptor with an EC₅₀ of 1.0 nM. nih.gov

| Compound | Modification | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| YM348 | (S)-1-methylethylamine side chain on a furo[2,3-g]indazol-1-yl core | Human 5-HT₂C Receptor | 1.0 nM | nih.gov |

These examples underscore the importance of systematic chemical variation and detailed in vitro testing to build a comprehensive SAR profile.

Identification of Key Pharmacophoric Features and Structural Motifs

From SAR studies, a pharmacophore model for this class of compounds can be constructed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For the this compound scaffold, key pharmacophoric features often include:

The Indazole Ring as a Hinge-Binding Motif: The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for indole (B1671886). nih.govaustinpublishinggroup.com The 1H-indazole-3-amine structure, for example, is recognized as an effective fragment for binding to the hinge region of protein kinases. nih.gov

The N1-Alkylamine Side Chain: The presence of a basic amine on the side chain attached to the N1 position of the indazole is critical for interaction with many biological targets, such as G-protein coupled receptors and transporters. nih.gov The length and branching of this alkyl chain modulate potency and selectivity. The stereochemistry of the propan-2-amine moiety is often crucial, with one enantiomer typically being significantly more active. nih.gov

Substitution on the Benzene Ring: The electronic and steric properties of substituents on the carbocyclic part of the indazole ring are vital for fine-tuning activity. Electron-withdrawing or electron-donating groups can influence the pKa of the indazole nitrogens and affect hydrogen bonding capabilities. Bulky substituents can provide selectivity for a specific target by exploiting unique features of its binding pocket. nih.gov

The furo[2,3-g]indazole core in the 5-HT₂C agonist YM348 highlights how fusing an additional ring to the indazole can lock the conformation and introduce favorable interactions, enhancing potency. nih.gov Similarly, in kinase inhibitors, specific substitutions on the indazole ring are designed to interact with specific amino acid residues in the ATP-binding pocket. nih.gov

Computational Approaches to SAR (e.g., 3D-QSAR)

To quantitatively describe the structure-activity relationships and guide the design of new analogues, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov

These methods work by:

Aligning a series of active molecules: A set of structurally related compounds with known biological activities (e.g., IC₅₀ values) are superimposed based on a common scaffold.

Calculating molecular fields: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated on a 3D grid surrounding the molecules. nih.gov

Correlating field values with activity: Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a mathematical equation that correlates the variations in the field values with the variations in biological activity.

The output of a 3D-QSAR study is a predictive model and a set of contour maps. nih.govrsc.org These maps visualize the regions in 3D space where certain properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups are favored, while yellow contours show regions where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight areas where positive electrostatic potential (e.g., from a protonated amine) is favorable, while red contours indicate where negative potential (e.g., from an electronegative atom) is preferred. rsc.org

While a specific 3D-QSAR study on this compound was not identified in the search, studies on related heterocyclic inhibitors provide a blueprint for how this could be applied. nih.govnih.gov For example, a CoMFA model for a series of inhibitors could reveal that a bulky, hydrophobic group is preferred at the 5-position of the indazole ring, while a hydrogen bond donor is required on the propan-2-amine side chain. This information provides rational, data-driven guidance for the synthesis of the next generation of compounds with potentially improved potency and selectivity. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of indazole derivatives is a well-explored area of organic chemistry. researchgate.net However, the creation of more complex and structurally diverse analogues of 1-(1H-indazol-1-yl)propan-2-amine necessitates the development of novel and efficient synthetic strategies. Conventional methods for N-alkylation of indazoles often result in a mixture of N1 and N2 isomers, requiring tedious separation processes. researchgate.net Future research should focus on regioselective alkylation methods to selectively synthesize the desired N1-substituted propan-2-amine derivatives.

Furthermore, the introduction of diverse substituents on both the indazole ring and the propan-2-amine side chain is crucial for exploring the structure-activity relationship (SAR). This includes the development of methods for late-stage functionalization, allowing for the rapid generation of a library of analogues from a common intermediate. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions could be employed to build molecular complexity efficiently. For instance, an oxidant-controlled divergent synthesis has been developed for a pyrrolidone fused pyrimido[1,2-b]indazole skeleton, demonstrating the potential for creating complex fused systems. rsc.org

The following table outlines potential synthetic strategies for generating complex analogues:

| Synthetic Strategy | Description | Potential Advantages |

| Regioselective N-Alkylation | Development of catalysts or directing groups to favor N1-alkylation of the indazole ring. | Improved yield of the desired isomer, reduced purification steps. |

| Late-Stage Functionalization | Introduction of functional groups onto the indazole core or side chain at a late step in the synthesis. | Rapid diversification of lead compounds, efficient exploration of SAR. |

| Combinatorial Chemistry | High-throughput synthesis of a large library of diverse analogues. | Accelerated discovery of compounds with desired biological properties. |

| Flow Chemistry | Use of continuous-flow reactors for synthesis. | Improved reaction control, safety, and scalability. |

Exploration of New In Vitro Biological Targets and Pathways

Indazole derivatives have shown a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. nih.gov Many of these activities stem from the ability of the indazole core to act as a "hinge-binding" fragment in kinases. nih.gov Several indazole-based compounds are already in clinical use or trials as kinase inhibitors for cancer therapy. nih.gov

Future research should aim to explore a broader range of biological targets for this compound and its analogues. This includes screening against different classes of enzymes, receptors, and ion channels. Given the structural similarity of the indazole core to other biologically important heterocycles, there is potential for activity against novel targets.

A 2023 study highlighted the potential of 1H-indazole-3-amine derivatives as antitumor agents, with one compound showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov The study suggested that the compound may act by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net Further investigation into these and other cancer-related pathways is a promising avenue. Additionally, a recent review has pointed towards the potential of indazoles as protein kinase inhibitors for cancer treatment. nih.gov

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have also shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis and L. infantum, suggesting potential applications in treating leishmaniasis. mdpi.com

The following table summarizes potential new biological targets for investigation:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Janus kinases (JAKs), Mitogen-activated protein kinases (MAPKs), Cyclin-dependent kinases (CDKs) | Cancer, Inflammatory diseases |

| G-protein coupled receptors (GPCRs) | Chemokine receptors, Opioid receptors | Inflammation, Pain |

| Ion Channels | Sodium channels, Calcium channels | Neurological disorders, Cardiovascular diseases |

| Epigenetic Targets | Histone deacetylases (HDACs), DNA methyltransferases (DNMTs) | Cancer, Genetic disorders |

| Parasitic Enzymes | Cysteine proteases, Kinases in parasites | Infectious diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be employed to accelerate the design and optimization of novel this compound analogues.

Generative AI models can be trained on existing libraries of indazole derivatives and their biological activities to propose novel structures with a high probability of being active against a specific target. nih.gov These models can explore a vast chemical space and identify synthetically accessible compounds with desirable properties.

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the in silico screening of large numbers of analogues, prioritizing those with favorable drug-like properties for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the early stages of drug discovery.

Key applications of AI and ML in this context include:

De novo design: Generating novel molecular structures with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling: Predicting the biological activity of compounds based on their chemical structure.

Virtual screening: Identifying promising candidates from large compound libraries.

ADMET prediction: Assessing the pharmacokinetic and toxicity profiles of potential drug candidates.

Advanced Mechanistic Investigations of Molecular Interactions

A deep understanding of how this compound and its analogues interact with their biological targets at the molecular level is crucial for rational drug design. Future research should employ advanced techniques to elucidate these interactions.

X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the specific binding mode and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Computational methods , such as molecular docking and molecular dynamics (MD) simulations, can complement experimental techniques. Docking studies can predict the binding pose of a ligand in the active site of a protein, while MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can help to understand the conformational changes that occur upon binding and the role of solvent molecules in the interaction.

Biophysical techniques , including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction. This data is essential for establishing a robust SAR and for optimizing the potency of lead compounds.

A study on indazole derivatives as FGFR1 inhibitors utilized docking studies to understand the interactions within the ATP binding pocket, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.gov By combining these advanced experimental and computational approaches, a comprehensive picture of the molecular interactions can be obtained, guiding the design of more potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(1H-indazol-1-yl)propan-2-amine in a laboratory setting?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between indazole and 3-chloropropan-2-amine under controlled conditions. Critical parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and byproduct minimization.

- Catalyst : Use a base like potassium carbonate to deprotonate indazole and enhance nucleophilicity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC .

- Optimization : Scale-up via continuous flow reactors improves yield and reproducibility .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the indazole ring’s proton environment and amine connectivity. For example, the indazole C-H protons appear as doublets near δ 7.5–8.5 ppm .

- IR : The primary amine N-H stretch (~3300 cm) and aromatic C=C stretches (~1600 cm) validate structural motifs .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 190.12) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- In vitro receptor binding : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays to assess affinity (IC) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells determine safe working concentrations (e.g., IC > 100 µM) .

Advanced Research Questions

Q. How can enantiomer-specific synthesis and analysis be achieved for this compound?

- Methodological Answer :

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Biological relevance : Compare (R)- and (S)-enantiomers in receptor assays. For example, (R)-enantiomers of similar compounds show 10-fold higher 5-HT affinity .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes. Low bioavailability in vivo may explain reduced efficacy despite high in vitro potency .

- Radiolabeling : Synthesize - or -labeled analogs to track tissue distribution and metabolite formation .

Q. How is X-ray crystallography applied to determine the compound’s structural conformation?

- Methodological Answer :

- Crystal growth : Use vapor diffusion with solvents like ethanol/water (1:1).

- Data refinement : Employ SHELXL for small-molecule refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.02 Å) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to 5-HT. Focus on hydrogen bonding with Ser159 and π-π stacking with Trp336 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.